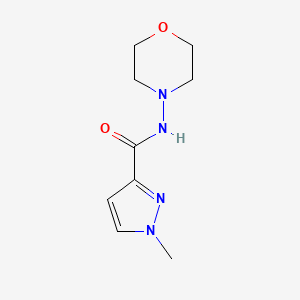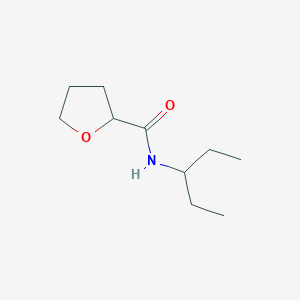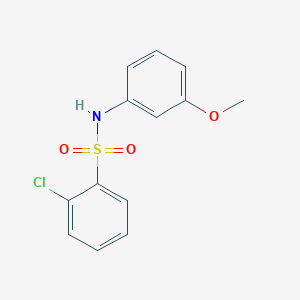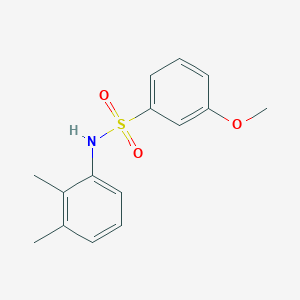![molecular formula C19H24N6O4 B10962993 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10962993.png)
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and furan derivatives. Key steps in the synthesis may involve:
Nitration: Introduction of the nitro group into the pyrazole ring.
Alkylation: Formation of the methylated pyrazole derivatives.
Amidation: Coupling of the pyrazole derivatives with furan-2-carboxylic acid to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the pyrazole rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: As a probe to study the interactions of pyrazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-4-nitro-1H-pyrazole: A simpler pyrazole derivative with similar functional groups.
N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide: A related compound lacking the nitro group.
Uniqueness
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide is unique due to its combination of multiple functional groups, which can confer distinct chemical and biological properties. The presence of both nitro and methyl groups on the pyrazole rings, along with the furan-2-carboxamide moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H24N6O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H24N6O4/c1-11-16(13(3)23(6)20-11)10-22(5)19(26)17-8-7-15(29-17)9-24-14(4)18(25(27)28)12(2)21-24/h7-8H,9-10H2,1-6H3 |
InChI Key |
ADCZQRGTZNBXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone](/img/structure/B10962939.png)

![N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B10962954.png)


![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B10962969.png)
![N-(4-methoxy-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10962972.png)

![2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B10962978.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10962981.png)
![azepan-1-yl[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10962996.png)
